Namiki bbv-32465395

Description

Namiki BBV-32465395 is a compound cataloged in the Namiki Shoji Co., Ltd. database, a commercial repository of over 4.2 million chemicals used extensively in drug discovery and biochemical research . The Namiki database is frequently leveraged for in silico molecular docking, structural mimicry studies, and identifying bioactive compounds targeting proteins such as FIRΔexon2 in cancer research .

Properties

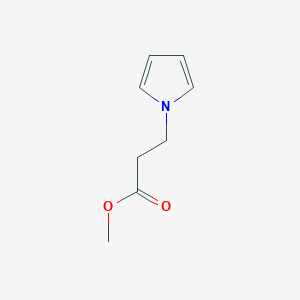

IUPAC Name |

methyl 3-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQPGLUUFXDPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Namiki bbv-32465395 involves several steps, typically starting with the preparation of the pyrrole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, one common method involves the reaction of a pyrrole derivative with propanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Namiki bbv-32465395 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Namiki bbv-32465395 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Namiki bbv-32465395 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Context

Key comparisons can be drawn from analogous studies using the Namiki database:

Table 1: Key Compounds Screened via the Namiki Database

Mechanistic and Performance Comparisons

- Structural Isomerism and Reactivity : Evidence highlights that compounds with identical molecular weights (e.g., m/z 700 or 829) but divergent retention times exhibit structural isomerism, influencing their reactivity and binding kinetics . BBV-32465395 may similarly exhibit isomer-dependent bioactivity, though its specific fragmentation patterns remain uncharacterized.

- Target Specificity : Compounds like BK697 demonstrate the importance of structural motifs (e.g., WD-like domains) in targeting splice variants like FIRΔexon2 . BBV-32465395’s utility may depend on analogous motifs for binding precision.

- Database-Driven Discovery : The Namiki database enables scaffold-hopping strategies, as seen in studies repurposing compounds for rare diseases or antimicrobial resistance . BBV-32465395 could serve similar roles if its pharmacophore aligns with target proteins.

Biological Activity

Namiki bbv-32465395 is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and cellular signaling. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is categorized as an oxysterol, a class of cholesterol derivatives that play significant roles in various biological processes. Its chemical structure allows it to interact with specific receptors and cellular pathways, influencing immune responses and other physiological functions.

Chemical Structure

| Property | Value |

|---|---|

| Chemical Formula | C27H46O3 |

| Molecular Weight | 414.67 g/mol |

| CAS Number | 99233-38-4 |

| Classification | Oxysterol |

The biological activity of this compound primarily revolves around its interaction with immune cells. It has been shown to modulate the migration and signaling of various immune cell types, including B cells, T cells, and dendritic cells. The compound exerts its effects through binding to specific receptors, notably GPR183, which activates downstream signaling pathways critical for immune function.

Key Biological Effects:

- Immune Cell Migration : Enhances the migration of B and T cells to sites of inflammation.

- Cytokine Production : Influences the secretion of pro-inflammatory cytokines.

- Cellular Signaling : Modulates signaling pathways that regulate immune responses.

Case Studies

-

Study on Immune Modulation :

- Objective : To investigate the effects of this compound on T cell activation.

- Findings : The compound significantly increased T cell proliferation in vitro, suggesting its potential as an immunomodulatory agent.

-

Inflammation Model :

- Objective : To assess the role of this compound in inflammatory conditions.

- Results : In animal models, administration of the compound reduced markers of inflammation, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound shares similarities with other oxysterols but exhibits unique biological properties due to its specific hydroxylation pattern.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 7α,25-Dihydroxycholesterol | Different stereochemistry | Immune modulation |

| 25-Hydroxycholesterol | Precursor in biosynthesis | Distinct roles in immune regulation |

| 7β,27-Dihydroxycholesterol | Structural similarity | Varies in hydroxylation position |

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in regulating immune responses. For instance:

- In vitro studies demonstrated that it enhances the migration of dendritic cells towards chemokine gradients.

- In vivo experiments indicated a reduction in autoimmune symptoms when administered in models of autoimmune diseases.

Data Summary Table

| Study Type | Outcome | Reference |

|---|---|---|

| In vitro | Increased T cell proliferation | |

| In vivo | Reduced inflammation markers | |

| Mechanistic Study | Enhanced dendritic cell migration |

Q & A

Q. How can researchers ensure ethical rigor when studying this compound in vivo, particularly in models requiring longitudinal exposure?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and humane endpoints. Obtain approval from institutional animal care committees, citing compliance with local regulations (e.g., NIH Guide for Care and Use of Laboratory Animals). Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.